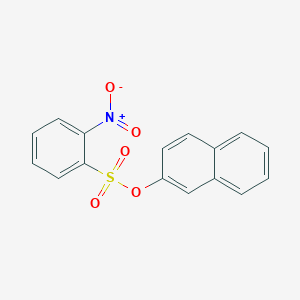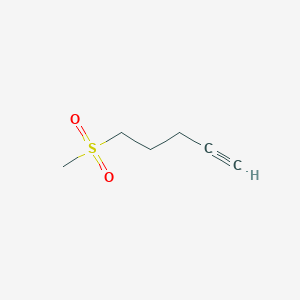![molecular formula C13H10N2O2S B2603179 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 900449-76-5](/img/no-structure.png)
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one” is a complex organic compound. It is related to a class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been the subject of numerous studies . The synthesis often involves the condensation of certain precursors, followed by cyclization to form the pyrimidine ring . The exact synthesis process for “2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one” is not explicitly mentioned in the sources I found.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and varied . The reactions often involve the formation or breaking of chemical bonds, leading to changes in the structure of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be predicted using computational tools . These properties can include things like solubility, stability, and reactivity .
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Medicine
This compound belongs to the class of pyridopyrimidines, which have been extensively studied for their therapeutic potential. Pyridopyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are particularly significant in the development of new therapies, as they are present in relevant drugs and have been the subject of numerous studies and clinical trials .
Pharmacological Applications
In pharmacology, pyridopyrimidines, including our compound of interest, are used as pharmaceutical secondary standards. These standards are essential for pharmaceutical release testing, method development for qualitative and quantitative analyses, and quality control testing . They provide a cost-effective alternative to the preparation of in-house working standards and are crucial in ensuring the consistency and reliability of pharmaceutical products .
Biochemical Research
The biochemical significance of pyridopyrimidines lies in their reactivity and the biological applications that stem from it. They are used in the synthesis of various biologically active molecules. For example, they have been applied as diuretic agents, showcasing their utility in creating compounds with specific physiological effects .
Organic Chemistry Synthesis
In organic chemistry, pyridopyrimidines are valuable for their synthetic versatility. They can be used to create a wide array of derivatives with potential applications in medicinal chemistry. The synthetic pathways utilized to obtain these compounds are crucial for the preparation of molecules with therapeutic interest .
Chemical Engineering Processes
Pyridopyrimidines play a role in chemical engineering, particularly in the development of new synthetic methods and processes. Their study helps researchers improve approaches for constructing new standard biological components, which can be applied on a large scale in the medical and pharmaceutical fields .
Materials Science
In materials science, pyridopyrimidines can be used as certified reference materials (CRMs). These CRMs are employed in various analytical applications beyond the pharmaceutical scope, such as food and beverage quality control testing, highlighting the compound’s importance in maintaining standards across different industries .
Wirkmechanismus
Target of Action
Thienopyrimidinones and phenyl compounds are often used as molecular scaffolds in the design of biologically active compounds, including those with antiviral and antitumor activities . .
Mode of Action
Similar compounds often interact with their targets by binding to them, thereby inhibiting their function .
Biochemical Pathways
Similar compounds often affect pathways related to cell growth and proliferation .
Pharmacokinetics
Similar compounds often have good bioavailability due to their lipophilicity .
Result of Action
Similar compounds often have antiviral and antitumor activities .
Action Environment
Similar compounds are often stable under physiological conditions .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves the condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzaldehyde followed by cyclization with formic acid to form the thieno[2,3-d]pyrimidine ring. The resulting compound is then treated with formaldehyde to introduce the hydroxymethyl group at the 2-position of the thieno[2,3-d]pyrimidine ring.", "Starting Materials": [ "2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene", "benzaldehyde", "formic acid", "formaldehyde" ], "Reaction": [ "Condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzaldehyde in the presence of a base such as sodium methoxide or potassium carbonate to form 2-(benzylideneamino)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene", "Cyclization of 2-(benzylideneamino)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with formic acid in the presence of a catalyst such as p-toluenesulfonic acid to form 2-(benzylideneamino)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one", "Reduction of 2-(benzylideneamino)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one with sodium borohydride or another suitable reducing agent to form 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one" ] } | |
CAS-Nummer |
900449-76-5 |
Produktname |
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
Molekularformel |
C13H10N2O2S |
Molekulargewicht |
258.3 |
IUPAC-Name |
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10N2O2S/c16-6-10-14-12(17)11-9(7-18-13(11)15-10)8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H,14,15,17) |
InChI-Schlüssel |
LIOOSSKXGJFYIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CO |
Löslichkeit |
soluble |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methoxy-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2603096.png)



![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide](/img/structure/B2603106.png)


![1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2603111.png)
![3-(4-methoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2603112.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2603113.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2603114.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2603116.png)

![5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2603118.png)